Cas no 1781916-29-7 (5-bromo-2-(piperazin-1-yl)methylphenol)
5-bromo-2-(piperazin-1-yl)methylphenol Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-2-(piperazin-1-yl)methylphenol
- GS2191
- 5-methyl-2-(piperazin-1-ylmethyl)phenol
- 1781916-29-7
- EN300-1909061
- 5-bromo-2-[(piperazin-1-yl)methyl]phenol
- SCHEMBL23111614
-
- Inchi: 1S/C11H15BrN2O/c12-10-2-1-9(11(15)7-10)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2
- InChI Key: JJHNRYKKJRETEJ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)O)CN1CCNCC1
Computed Properties
- Exact Mass: 270.03678g/mol
- Monoisotopic Mass: 270.03678g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 35.5Ų
5-bromo-2-(piperazin-1-yl)methylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1909061-1g |
5-bromo-2-[(piperazin-1-yl)methyl]phenol |
1781916-29-7 | 1g |
$728.0 | 2023-09-18 | ||
| Enamine | EN300-1909061-5g |
5-bromo-2-[(piperazin-1-yl)methyl]phenol |
1781916-29-7 | 5g |
$2110.0 | 2023-09-18 | ||
| Enamine | EN300-1909061-10g |
5-bromo-2-[(piperazin-1-yl)methyl]phenol |
1781916-29-7 | 10g |
$3131.0 | 2023-09-18 | ||
| Enamine | EN300-1909061-0.05g |
5-bromo-2-[(piperazin-1-yl)methyl]phenol |
1781916-29-7 | 0.05g |
$612.0 | 2023-09-18 | ||
| Enamine | EN300-1909061-0.1g |
5-bromo-2-[(piperazin-1-yl)methyl]phenol |
1781916-29-7 | 0.1g |
$640.0 | 2023-09-18 | ||
| Enamine | EN300-1909061-0.25g |
5-bromo-2-[(piperazin-1-yl)methyl]phenol |
1781916-29-7 | 0.25g |
$670.0 | 2023-09-18 | ||
| Enamine | EN300-1909061-0.5g |
5-bromo-2-[(piperazin-1-yl)methyl]phenol |
1781916-29-7 | 0.5g |
$699.0 | 2023-09-18 | ||
| Enamine | EN300-1909061-1.0g |
5-bromo-2-[(piperazin-1-yl)methyl]phenol |
1781916-29-7 | 1g |
$728.0 | 2023-06-02 | ||
| Enamine | EN300-1909061-2.5g |
5-bromo-2-[(piperazin-1-yl)methyl]phenol |
1781916-29-7 | 2.5g |
$1428.0 | 2023-09-18 | ||
| Enamine | EN300-1909061-5.0g |
5-bromo-2-[(piperazin-1-yl)methyl]phenol |
1781916-29-7 | 5g |
$2110.0 | 2023-06-02 |
5-bromo-2-(piperazin-1-yl)methylphenol Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 5-bromo-2-(piperazin-1-yl)methylphenol
Recent Advances in the Study of 5-bromo-2-(piperazin-1-yl)methylphenol (CAS: 1781916-29-7) in Chemical Biology and Pharmaceutical Research
The compound 5-bromo-2-(piperazin-1-yl)methylphenol (CAS: 1781916-29-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and potential applications in drug development. The information presented herein is based on a thorough review of recent academic literature, patents, and industry reports.
Recent studies have highlighted the versatility of 5-bromo-2-(piperazin-1-yl)methylphenol as a key intermediate in the synthesis of novel bioactive molecules. Its structural features, including the bromophenol moiety and the piperazine ring, make it a promising scaffold for the development of compounds with diverse pharmacological activities. Researchers have explored its potential as a building block for the design of antimicrobial, anticancer, and neuroprotective agents, among others.
One of the most notable advancements in the study of this compound is its application in the development of antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-bromo-2-(piperazin-1-yl)methylphenol exhibited potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit key enzymatic processes.
In addition to its antimicrobial properties, 5-bromo-2-(piperazin-1-yl)methylphenol has shown promise in the field of oncology. A recent preprint article (2024) reported that certain derivatives of this compound exhibited selective cytotoxicity against cancer cell lines, particularly those associated with breast and lung cancers. Mechanistic studies suggested that these derivatives induce apoptosis via the mitochondrial pathway, highlighting their potential as novel chemotherapeutic agents.
The compound's structural flexibility has also made it a subject of interest in neuropharmacology. Researchers have synthesized and evaluated a series of analogs targeting neurotransmitter receptors, with some showing affinity for serotonin and dopamine receptors. These findings open new avenues for the development of treatments for neurological and psychiatric disorders, although further preclinical studies are needed to validate these observations.
From a synthetic chemistry perspective, recent work has focused on optimizing the production of 5-bromo-2-(piperazin-1-yl)methylphenol and its derivatives. A 2023 patent application described an improved synthetic route that increases yield while reducing the formation of byproducts. This advancement is particularly significant for scaling up production for potential pharmaceutical applications.
Despite these promising developments, challenges remain in the clinical translation of compounds based on this scaffold. Issues such as pharmacokinetic properties, metabolic stability, and potential toxicity need to be addressed through comprehensive preclinical evaluation. Current research efforts are focusing on structure-activity relationship studies to optimize the biological profile of these compounds while minimizing adverse effects.
In conclusion, 5-bromo-2-(piperazin-1-yl)methylphenol (CAS: 1781916-29-7) represents a versatile and promising scaffold in medicinal chemistry with applications across multiple therapeutic areas. The recent research highlights its potential as a basis for developing novel antimicrobial, anticancer, and neuroactive agents. As research continues to elucidate its structure-activity relationships and optimize its pharmacological properties, this compound and its derivatives may contribute significantly to the development of new therapeutic options in the coming years.
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